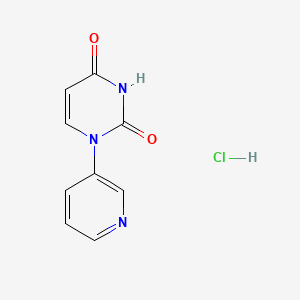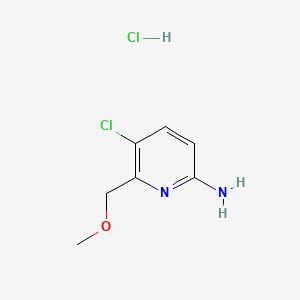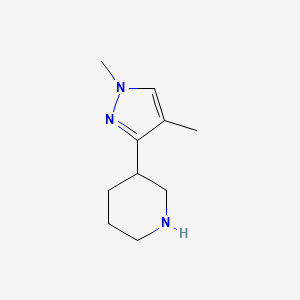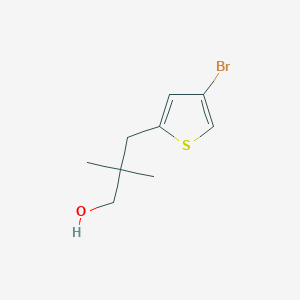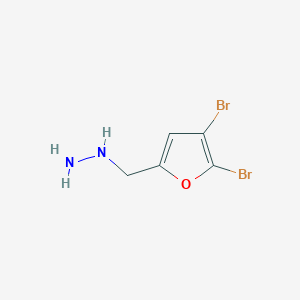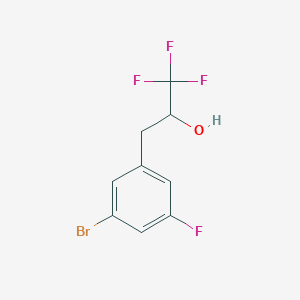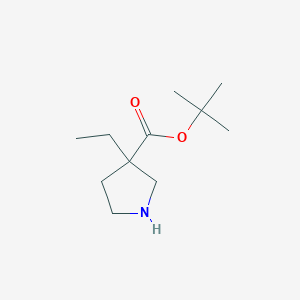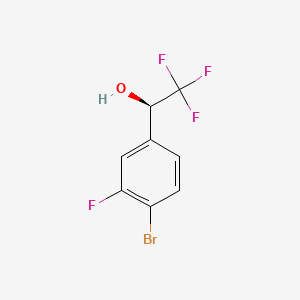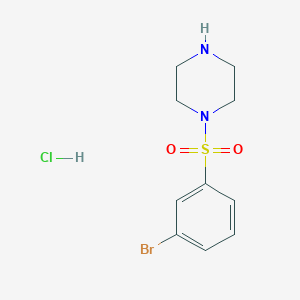
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is a chemical compound with the molecular formula C10H14BrClN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazinehydrochloride: Similar in structure but contains two chlorine atoms instead of a bromine atom.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a bromine atom.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is unique due to the presence of the bromine atom in the 3-bromobenzenesulfonyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine atoms .
Properties
Molecular Formula |
C10H14BrClN2O2S |
|---|---|
Molecular Weight |
341.65 g/mol |
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
InChI Key |
XCTMXSKVLNDUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
